

TDI-11055: A Technical Guide to its Role in Chromatin Reader Function

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Compound of Interest

Compound Name: TDI-11055

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This technical guide provides an in-depth overview of **TDI-11055**, a potent and orally bioavailable small-molecule inhibitor targeting the chromatin reader function of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and therapeutic effects.

Core Mechanism of Action: Targeting the ENL YEATS Domain

TDI-11055 functions as a highly specific inhibitor of the ENL protein, a critical component in the transcriptional machinery of certain cancers, particularly acute myeloid leukemia (AML).^{[1][2][3]} ENL is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone tails through its YEATS domain.^{[4][5]} This interaction is crucial for the recruitment of transcriptional elongation factors, such as the super elongation complex (SEC), to the promoters of key oncogenes like MYC and HOXA9.^{[6][7]}

TDI-11055 competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, thereby displacing ENL from chromatin.^{[1][3][8]} This displacement disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, induction of cellular differentiation, and ultimately, inhibition of cancer cell proliferation.^{[1][3][7]} The on-target activity of **TDI-11055** has been validated through CRISPR-

Cas9 mutagenesis screens, where a specific mutation in ENL conferred resistance to the compound.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **TDI-11055** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

Parameter	Value	Assay Type	Target	Notes
IC50	0.05 μ M	TR-FRET	ENL YEATS Domain	Measures disruption of ENL-histone peptide interaction. [9]
IC50	0.07 μ M	TR-FRET	AF9 YEATS Domain	AF9 is another name for ENL. [9]
IC50	> 100 μ M	TR-FRET	GAS41, YEATS2	Demonstrates selectivity over other YEATS domain proteins. [9]
Kd	119 nM	Isothermal Titration Calorimetry (ITC)	ENL YEATS Domain	Measures direct binding affinity. [9]

Table 2: Cellular Activity in AML Cell Lines

Cell Line	Genotype	IC50 (Cell Viability)	Notes
MV4;11	MLL-AF4	0.27 μ M	Highly dependent on ENL. [9]
MOLM-13	MLL-AF9	-	Sensitive to TDI-11055. [7]
OCI-AML2	MLL-AF6	-	Sensitive to TDI-11055. [7]
ML2	MLL-AF6	-	Sensitive to TDI-11055. [7]
OCI-AML3	NPM1-mutated	-	Sensitive to TDI-11055. [10]
HL60	Non-MLL rearranged	Minimal effect	Largely insensitive to ENL inhibition. [7]
K562	Non-MLL rearranged	Minimal effect	Largely insensitive to ENL inhibition. [7]
U937	Non-MLL rearranged	Minimal effect	Largely insensitive to ENL inhibition. [7]
JURKAT	Non-MLL rearranged	Minimal effect	Largely insensitive to ENL inhibition. [7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.

- Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acylated at a specific lysine residue, a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST), and a streptavidin-conjugated acceptor fluorophore (e.g., APC).
- Procedure:
 - The ENL YEATS domain and the biotinylated histone peptide are incubated together in an assay buffer.
 - **TDI-11055** or a vehicle control (DMSO) is added at various concentrations.
 - The lanthanide-labeled antibody and the streptavidin-conjugated acceptor are added.
 - The plate is incubated to allow for binding to reach equilibrium.
 - The TR-FRET signal is read on a compatible plate reader, with excitation at a wavelength appropriate for the donor fluorophore and emission measured at the wavelengths of both the donor and acceptor.
- Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

- Instrumentation: An isothermal titration calorimeter.
- Procedure:
 - A solution of the purified ENL YEATS domain is placed in the sample cell of the calorimeter.
 - A concentrated solution of **TDI-11055** is loaded into the injection syringe.

- A series of small injections of the **TDI-11055** solution are made into the sample cell.
- The heat released or absorbed during each injection is measured.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The data are then fit to a binding model to determine the K_d , n , and other thermodynamic parameters.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where a specific protein, in this case ENL, is bound.

- Procedure:
 - AML cells are treated with **TDI-11055** or DMSO.
 - Proteins are cross-linked to DNA using formaldehyde.
 - The chromatin is sheared into small fragments by sonication or enzymatic digestion.
 - An antibody specific to ENL is used to immunoprecipitate the ENL-bound chromatin fragments.
 - The cross-links are reversed, and the DNA is purified.
 - The purified DNA is prepared for high-throughput sequencing.
- Data Analysis: The sequencing reads are mapped to the reference genome to identify regions of enrichment, known as peaks. A decrease in peak intensity in **TDI-11055**-treated cells compared to control cells indicates displacement of ENL from its target genes.

Cell Viability and Colony Formation Assays

These assays assess the effect of **TDI-11055** on the proliferation and self-renewal capacity of cancer cells.

- Cell Viability (e.g., CellTiter-Glo):
 - Cells are seeded in multi-well plates and treated with a range of concentrations of **TDI-11055**.
 - After a defined incubation period (e.g., 8 days), a reagent that measures ATP levels (indicative of viable cells) is added.[\[7\]](#)
 - Luminescence is measured, and the data are normalized to vehicle-treated controls to determine the IC50.
- Colony Formation:
 - Cells are plated in semi-solid media (e.g., methylcellulose) containing **TDI-11055** or DMSO.
 - Plates are incubated for a period that allows for colony formation (typically 10-14 days).
 - Colonies are stained and counted. A reduction in the number and size of colonies indicates an impairment of clonogenic potential.[\[10\]](#)

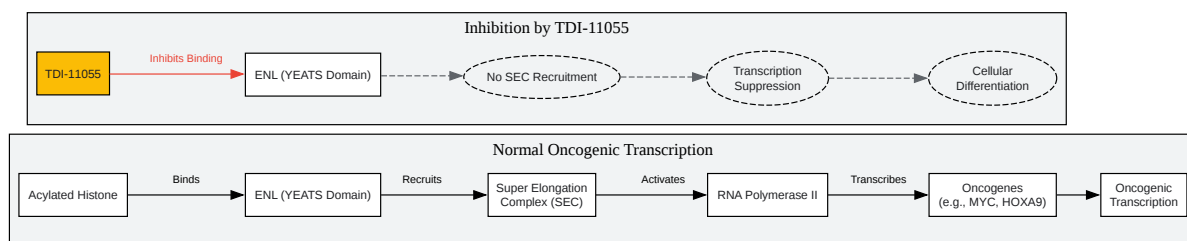
In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of **TDI-11055**.

- Procedure:
 - AML cells (from cell lines or primary patient samples) are engrafted into immunocompromised mice.
 - Once the disease is established, mice are treated orally with **TDI-11055** or a vehicle control.
 - Disease progression is monitored by measuring tumor volume (for solid tumors) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.
 - Overall survival is also a key endpoint.

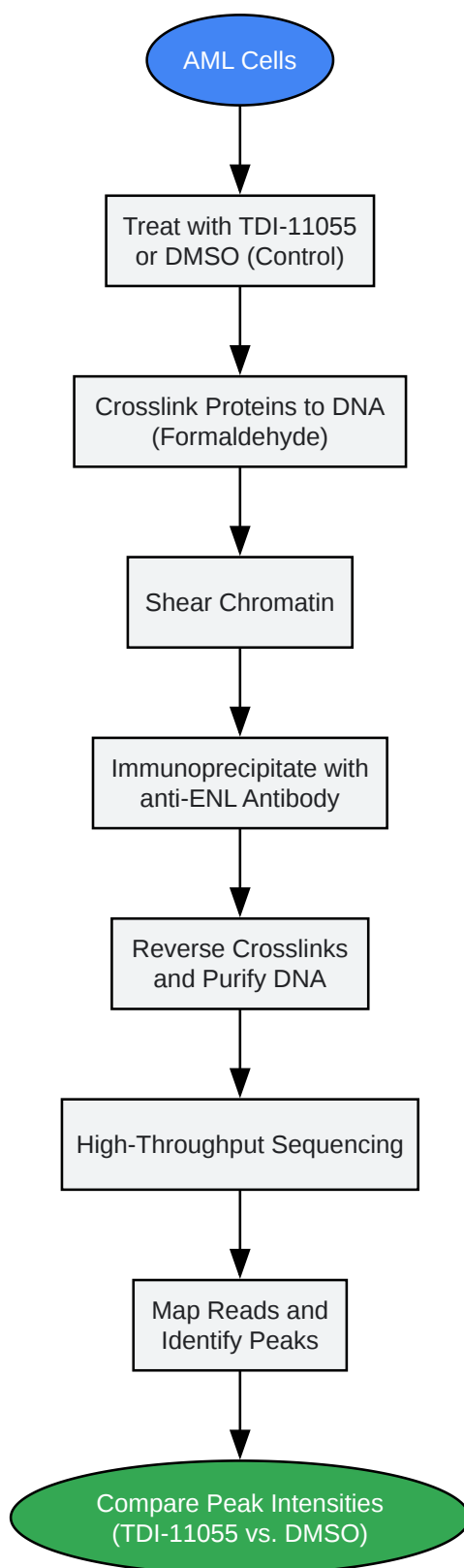
Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to **TDI-11055**.



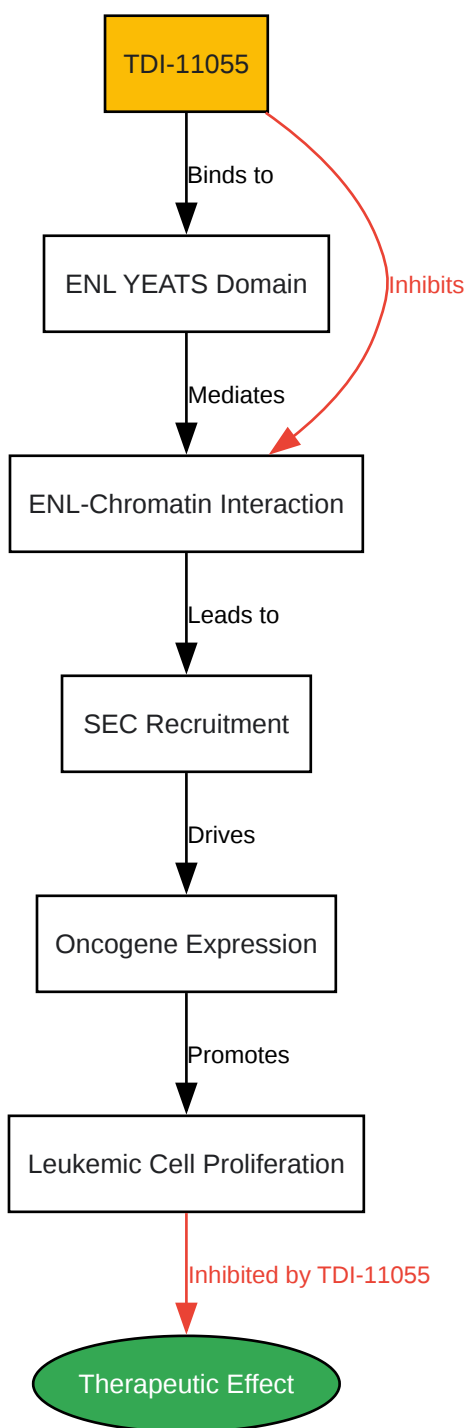
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Caption: Mechanism of **TDI-11055** action.



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Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.



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Caption: Logical flow of **TDI-11055**'s therapeutic effect.

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